

Application Notes and Protocols for the Quantification of Dapagliflozin Propanediol Anhydrous

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Compound of Interest

Compound Name: *Dapagliflozin propanediol anhydrous*

Cat. No.: *B3060979*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of validated analytical methods for the quantitative determination of **dapagliflozin propanediol anhydrous** in bulk drug and pharmaceutical dosage forms. The protocols detailed below utilize Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Ultraviolet-Visible (UV-Vis) Spectrophotometry, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction

Dapagliflozin is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2) used in the management of type 2 diabetes mellitus.[1][2] Accurate and precise quantification of **dapagliflozin propanediol anhydrous**, the active pharmaceutical ingredient (API), is critical for quality control, formulation development, and pharmacokinetic studies. This document outlines robust analytical procedures that have been developed and validated in accordance with International Council for Harmonisation (ICH) guidelines.[3]

Analytical Methods and Data

A summary of the quantitative data for the different analytical methods is presented below for easy comparison.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a widely used technique for the separation and quantification of dapagliflozin. Several methods have been reported, with variations in stationary and mobile phases to suit different analytical needs, including stability-indicating assays.

Table 1: Summary of Quantitative Data for RP-HPLC Methods

Parameter	Method 1	Method 2	Method 3
Linearity Range (µg/mL)	10-50	5-100	25-75
Correlation Coefficient (r ²)	0.9996	0.9995	0.9977
Accuracy (% Recovery)	99.98 - 100.01	99.81 - 100.78	Not Reported
Precision (%RSD)	< 2.0	< 2.0	Not Reported
LOD (µg/mL)	Not Reported	0.947	Not Reported
LOQ (µg/mL)	Not Reported	2.869	Not Reported
Retention Time (min)	3.875	4.20	0.77

UV-Vis Spectrophotometry

UV-Vis spectrophotometry offers a simpler and more cost-effective method for the quantification of dapagliflozin, suitable for routine quality control analysis.

Table 2: Summary of Quantitative Data for UV-Vis Spectrophotometric Methods

Parameter	Method 1 (Zero Order)	Method 2 (First Derivative)
Linearity Range (µg/mL)	2.61 - 31.23	5.21 - 41.64
Correlation Coefficient (r ²)	0.9989	0.9994
LOD (µg/mL)	0.569	0.732
LOQ (µg/mL)	1.724	2.218
λ _{max} (nm)	223.5	233 (zero-crossing point)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides high sensitivity and selectivity, making it ideal for the analysis of dapagliflozin in complex matrices and for identifying degradation products.

Table 3: Summary of Quantitative Data for LC-MS/MS Method

Parameter	Value
Linearity Range (µg/mL)	60 - 140
Correlation Coefficient (r ²)	0.9969
Accuracy (% Recovery)	98 - 102
Precision (%RSD)	< 2.0
LOD (µg/mL)	2.959
LOQ (µg/mL)	8.967
Retention Time (min)	7.297

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

RP-HPLC Method Protocol

This protocol is a representative example of a stability-indicating RP-HPLC method.

3.1.1. Instrumentation and Chromatographic Conditions

- HPLC System: A system equipped with a pump, autosampler, column oven, and a PDA or UV detector.
- Column: Gemini C18 (250 x 4.6 mm, 5 μ m).[\[3\]](#)
- Mobile Phase: Methanol: 20 mM Ammonium formate (70:30 v/v).[\[3\]](#)
- Flow Rate: 1.0 mL/min.[\[3\]](#)
- Column Temperature: 40°C.[\[3\]](#)
- Detection Wavelength: 225 nm.[\[3\]](#)
- Injection Volume: 20 μ L.[\[3\]](#)

3.1.2. Preparation of Solutions

- Standard Stock Solution (400 μ g/mL): Accurately weigh 40 mg of dapagliflozin propanediol monohydrate and transfer it to a 100 mL volumetric flask. Add approximately 70 mL of the mobile phase and sonicate to dissolve. Make up the volume with the mobile phase.[\[3\]](#)
- Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the linearity range (e.g., 5-100 μ g/mL) using the mobile phase as the diluent.
- Sample Preparation (from tablets): Weigh and finely powder 20 tablets. Transfer a quantity of powder equivalent to 10 mg of dapagliflozin into a 100 mL volumetric flask. Add about 70 mL of mobile phase, sonicate for 15 minutes, and then make up the volume. Filter the solution through a 0.45 μ m nylon filter before injection.

3.1.3. Method Validation

- Linearity: Inject the working standard solutions and construct a calibration curve by plotting peak area against concentration.

- Accuracy: Perform recovery studies by spiking a known concentration of the standard into a placebo mixture at three different levels (e.g., 80%, 100%, 120%).
- Precision: Assess intraday and interday precision by analyzing replicate injections of a standard solution on the same day and on different days.
- Specificity (Forced Degradation): Subject the drug substance to stress conditions such as acid and base hydrolysis, oxidation, thermal, and photolytic stress to demonstrate that the method can resolve dapagliflozin from its degradation products.[\[4\]](#)

UV-Vis Spectrophotometric Method Protocol

This protocol describes a zero-order spectrophotometric method for dapagliflozin quantification.

3.2.1. Instrumentation

- Spectrophotometer: A double-beam UV-Vis spectrophotometer with 1 cm quartz cuvettes.

3.2.2. Preparation of Solutions

- Solvent: Methanol.[\[1\]](#)
- Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of dapagliflozin propanediol monohydrate and dissolve it in 100 mL of methanol.
- Working Standard Solutions: Prepare dilutions from the stock solution to obtain concentrations within the linear range (e.g., 2-32 µg/mL) using methanol as the diluent.

3.2.3. Procedure

- Scan the working standard solutions over the range of 200-400 nm to determine the wavelength of maximum absorbance (λ_{max}). The reported λ_{max} for dapagliflozin is approximately 223.5 nm.[\[1\]](#)
- Measure the absorbance of the standard and sample solutions at this wavelength against a methanol blank.
- Calculate the concentration of dapagliflozin in the sample using the calibration curve.

LC-MS/MS Method Protocol

This protocol is suitable for the simultaneous estimation of dapagliflozin and metformin, and can be adapted for dapagliflozin alone.

3.3.1. Instrumentation and Conditions

- LC-MS/MS System: A liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
- Column: C8 RRHD Eclipse (150 x 4.6 mm, 5 μ m).[\[2\]](#)
- Mobile Phase: 5 mM Ammonium Acetate Buffer (pH 4.0): Methanol: Acetonitrile (30:65:5 v/v/v).[\[2\]](#)
- Flow Rate: 0.4 mL/min.[\[2\]](#)
- Detection: ESI in positive ion mode.

3.3.2. Preparation of Solutions

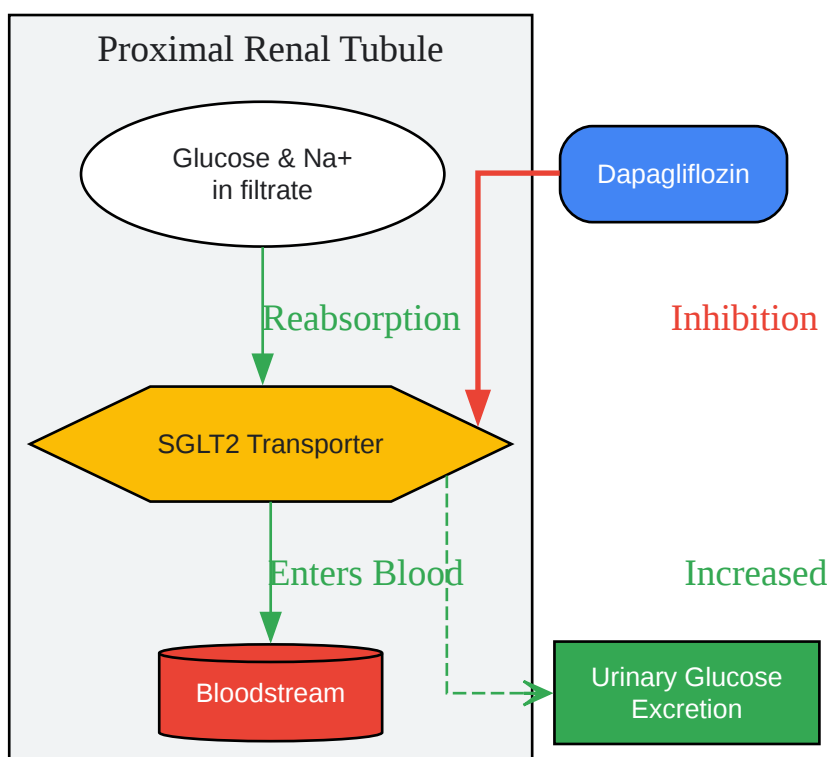
- Standard and Sample Preparation: Follow a similar procedure as for the HPLC method, using the mobile phase as the diluent to prepare solutions within the linearity range (e.g., 60-140 μ g/mL for dapagliflozin).[\[2\]](#)

3.3.3. Mass Spectrometric Detection

- Optimize the mass spectrometer parameters (e.g., ion source voltage, temperature, and gas flows) for dapagliflozin.
- Monitor the appropriate precursor-to-product ion transitions for quantification.

Visualizations

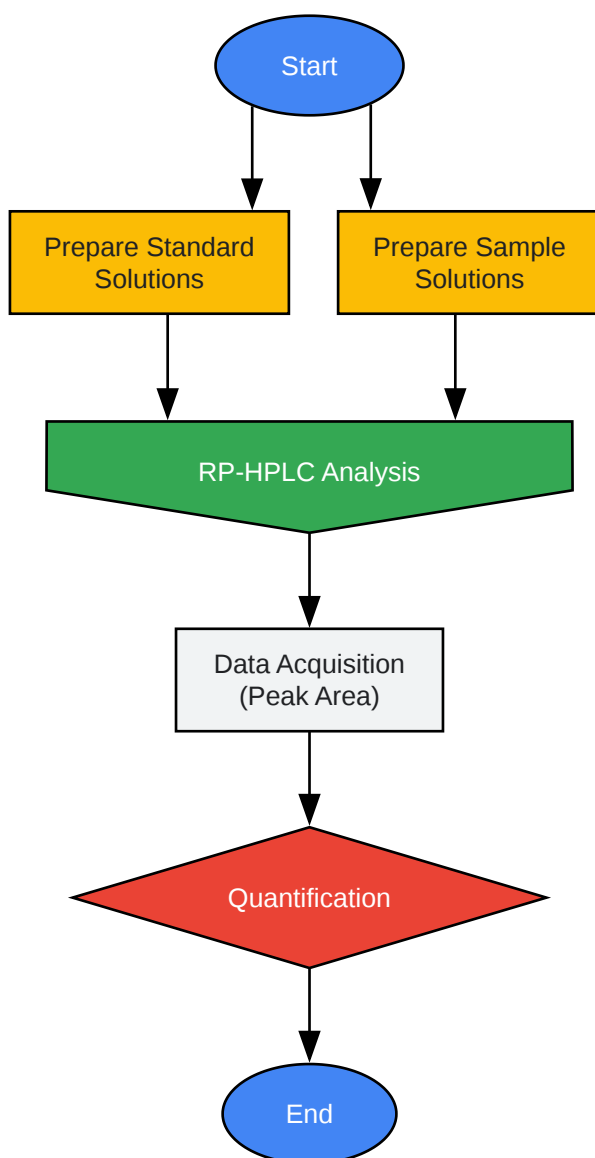
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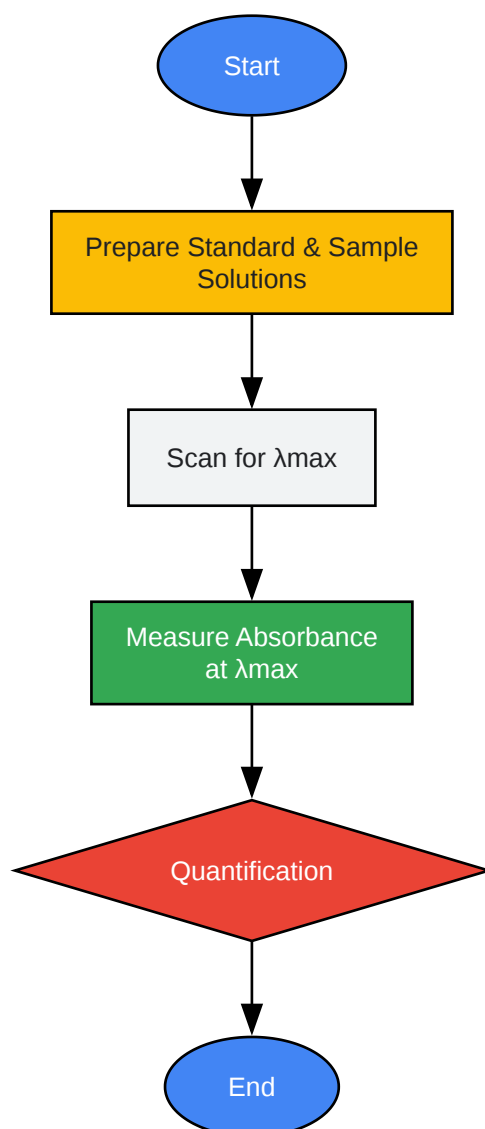
Caption: Mechanism of action of Dapagliflozin via SGLT2 inhibition.

Experimental Workflows



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Caption: General workflow for RP-HPLC quantification.



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Caption: General workflow for UV-Vis spectrophotometric quantification.

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